

# Optimizing R112 incubation time for maximal inhibition

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## Compound of Interest

Compound Name: R916562

Cat. No.: B11934297

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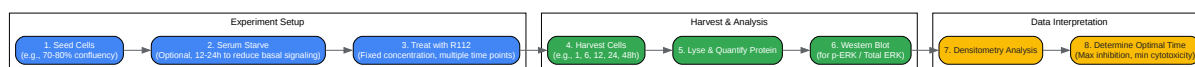
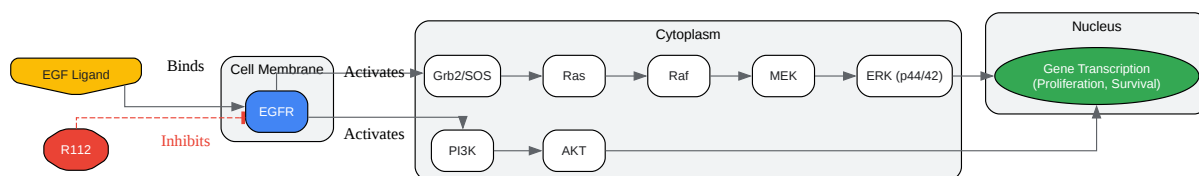
## Technical Support Center: R112 Inhibitor

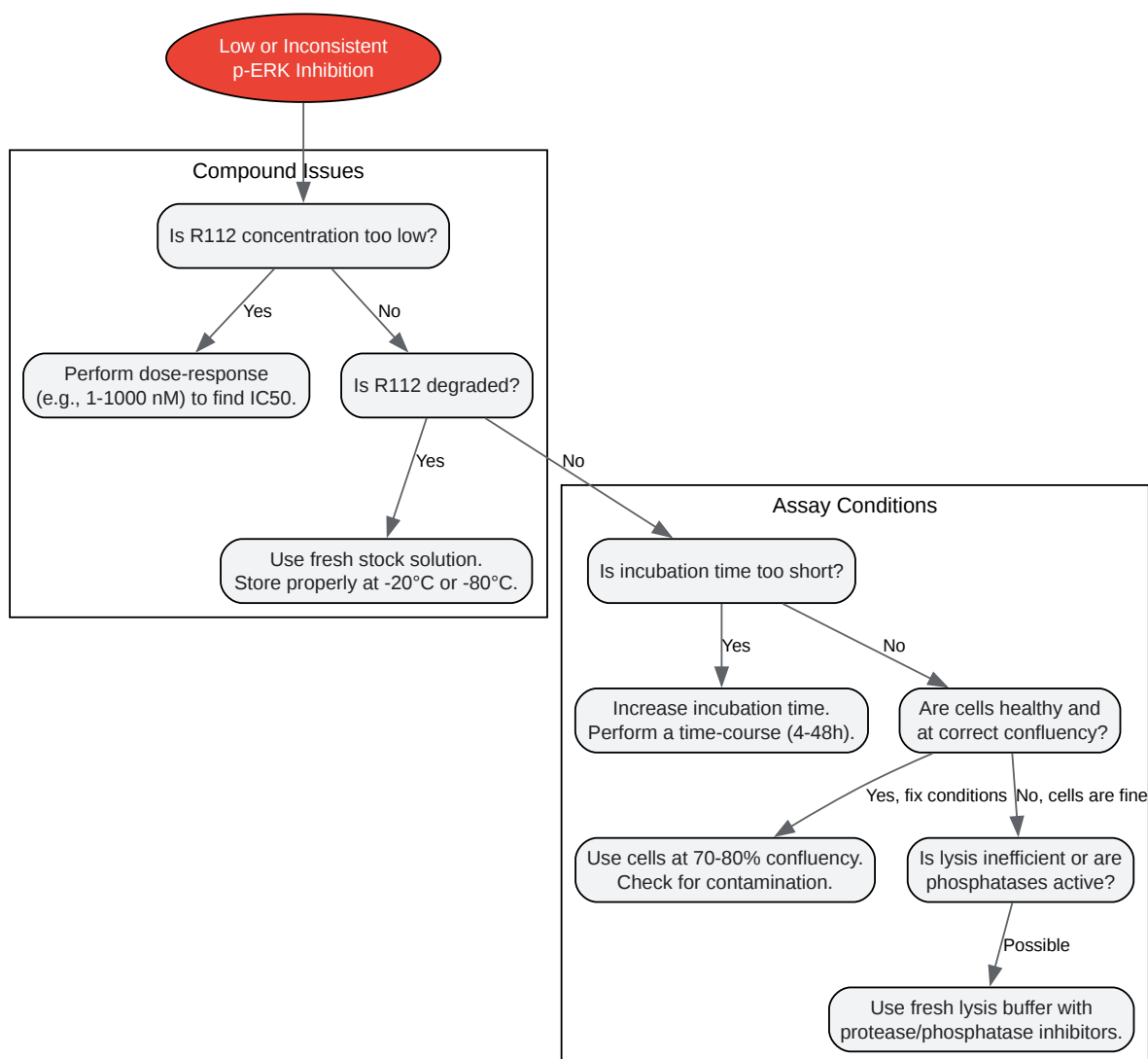
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing the R112 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in optimizing your experimental protocols for maximal and consistent inhibition.

## Frequently Asked Questions (FAQs)

### Q1: What is the mechanism of action for R112?

R112 is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the kinase domain of EGFR, R112 blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.<sup>[1]</sup> These pathways are critical regulators of cell proliferation, survival, and differentiation.<sup>[2][3]</sup> Aberrant EGFR signaling is a key driver in the development and progression of several types of cancer.<sup>[4]</sup>





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## References

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